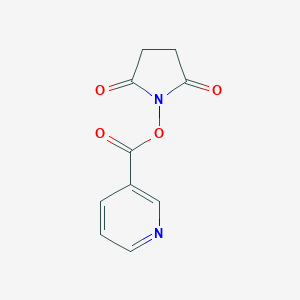

Nicotinic Acid N-Hydroxysuccinimide Ester

Beschreibung

Nicotinic Acid N-Hydroxysuccinimide Ester (NA-NHS, CAS 78348-28-4) is a bioconjugation reagent derived from nicotinic acid (vitamin B3). It contains an NHS ester group that reacts selectively with primary amines (e.g., lysine residues or N-termini of proteins) under mild alkaline conditions (pH 7.4–9.0) to form stable amide bonds . NA-NHS is widely used in:

- Protein/peptide labeling: Fluorescent or radioactive tagging for imaging and tracking .

- Drug delivery systems: Covalent attachment of therapeutics to carriers like polymers or liposomes .

- Surface modification: Enhancing biocompatibility of medical implants .

- Analytical chemistry: Derivatizing amino acids for improved sensitivity in mass spectrometry .

Its nicotinic acid moiety provides moderate hydrophilicity, distinguishing it from more hydrophobic NHS esters like hydrocinnamic acid NHS .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBHSNGMXKJGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357880 | |

| Record name | Succinimidyl Nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78348-28-4 | |

| Record name | Succinimidyl Nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Reagents

The most widely documented method involves converting nicotinic acid to its reactive acid chloride intermediate using thionyl chloride () in the presence of dimethylformamide (DMF) as a catalyst. This step bypasses the instability issues associated with traditional acyl chlorides, which often form sparingly soluble hydrochlorides. The subsequent coupling with N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) and triethylamine () proceeds via nucleophilic acyl substitution, yielding the active ester.

Procedural Details

-

Acid Chloride Formation : Nicotinic acid (24.6 g, 0.2 mol) is refluxed with excess (60 mL) and catalytic DMF (1 mL) at 40°C for 30 minutes. The mixture is concentrated in vacuo, and the resulting nicotinoyl chloride hydrochloride is precipitated with diethyl ether (98% yield).

-

Esterification : The acid chloride (8.9 g, 0.05 mol) is suspended in THF (100 mL) with NHS (0.05 mol) and (20 mL, 0.14 mol). After stirring at room temperature for 12 hours, the product is crystallized from 2-propanol, achieving an 84% yield.

Analytical Validation

-

(CDCl) : Peaks at δ 8.84 (m, 1H), 8.23 (m, 1H), and 2.91 (s, 4H) confirm the NHS ester structure.

-

IR (KBr) : Strong absorptions at 1799 cm (C=O stretch) and 1742 cm (ester carbonyl) validate successful conjugation.

Oxammonium Hydrochloride-Based Industrial Synthesis

Patent Methodology Overview

A patented alternative (CN103145601B) employs oxammonium hydrochloride as the starting material, suspended in ether solvents (e.g., tetrahydrofuran) under nitrogen. The reaction with succinic anhydride and a complex acid catalyst (e.g., sulfuric acid) at elevated temperatures (105–130°C) achieves high purity (>99.3%) through recrystallization in ethyl acetate.

Key Process Parameters

-

Temperature Control : The initial reaction occurs at -10–30°C to minimize side reactions, followed by a temperature ramp to 130°C for 1–20 hours.

-

Catalyst System : Sulfuric acid (1–10% w/w of succinic anhydride) accelerates the esterification while suppressing byproducts.

-

Purification : Crude product dissolved in hot ethyl acetate is filtered and cooled to -10°C, yielding crystalline NHS ester with minimal impurities.

Comparative Analysis of Methods

Efficiency and Practicality

The thionyl chloride method is preferable for laboratory settings due to shorter reaction times and well-characterized intermediates. In contrast, the patented route offers superior purity and scalability, albeit with longer processing times.

Spectroscopic and Chromatographic Validation

Both methods rely on crystallization for purification, but the patent’s use of ethyl acetate enhances crystal lattice integrity, reducing occluded solvents. NMR and IR data from the first method provide definitive structural confirmation, whereas the patent emphasizes chromatographic purity metrics.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions: Nicotinic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions, where the ester group reacts with nucleophiles such as amines to form amide bonds . This reaction is highly efficient and is commonly used in peptide synthesis and bioconjugation .

Common Reagents and Conditions:

Reagents: Dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), amines.

Conditions: Anhydrous solvents, room temperature to slightly elevated temperatures.

Major Products: The major products formed from these reactions are amides, which are crucial in the synthesis of peptides and bioconjugates .

Wissenschaftliche Forschungsanwendungen

Protein-Drug Conjugates

NANHSE is instrumental in creating protein-drug conjugates, enhancing drug delivery systems by allowing targeted therapy. This application is particularly significant in cancer treatment, where conjugates can deliver cytotoxic agents directly to tumor cells, minimizing systemic toxicity.

Case Study:

A study demonstrated the effectiveness of NANHSE in synthesizing a conjugate of a chemotherapeutic agent with a monoclonal antibody. The conjugate exhibited improved efficacy against cancer cells compared to the free drug, highlighting the potential of NANHSE in therapeutic applications .

Biochemical Assays

The compound is utilized in various biochemical assays, particularly in proteomics and metabolomics. It aids in analyzing protein interactions and modifications, which are crucial for understanding cellular processes and disease mechanisms.

Case Study:

Research involving NANHSE showed its utility in labeling proteins for mass spectrometry analysis. The results indicated that proteins labeled with NANHSE demonstrated enhanced detection sensitivity and specificity, facilitating more accurate biomarker discovery .

Radiolabeling Applications

NANHSE has been employed in radiolabeling techniques for imaging studies. It serves as a precursor for synthesizing radiolabeled compounds used in positron emission tomography (PET) scans.

Case Study:

In a study focused on developing fluorine-18 labeled CXCR4 ligands, NANHSE was used to prepare the reactive ester needed for conjugation with peptide precursors, achieving high radiochemical yields and purity . This application underscores its importance in medical imaging and diagnostics.

Comparative Data Table

Wirkmechanismus

The mechanism by which Nicotinic Acid N-Hydroxysuccinimide Ester exerts its effects involves the formation of stable amide bonds with nucleophiles such as amines. This reaction is facilitated by the activation of the carboxyl group of nicotinic acid by N-hydroxysuccinimide, making it more reactive towards nucleophiles . The ester group acts as a leaving group, allowing the formation of the amide bond .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar NHS Esters

Reactivity and Stability

NA-NHS shares the general reactivity of NHS esters, forming amide bonds without carbodiimide activation . However, structural differences in the acyl group influence stability and reaction kinetics:

NA-NHS exhibits faster reaction kinetics than hydrophobic esters (e.g., palmitic acid NHS) due to better solubility in aqueous buffers .

Key Research Findings

- Analytical Chemistry: C4-NA-NHS derivatization enabled sub-picomolar detection of amino acids in Arctic aerosols, outperforming non-derivatized methods .

- Drug Delivery : NA-NHS-conjugated T140 peptides showed 85% targeting efficiency for CXCR4 receptors in lymphoma models .

- Stability : NA-NHS retains 80% activity after 24 hours in pH 8.0 buffer, whereas palmitic acid NHS degrades by 50% under the same conditions .

Biologische Aktivität

Nicotinic Acid N-Hydroxysuccinimide Ester (NHS-ester) is a significant compound in biochemical research and applications, particularly in the context of protein labeling, drug delivery, and as a reactive probe in chemical biology. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Nicotinic Acid NHS-ester is synthesized through the reaction of nicotinic acid with N-hydroxysuccinimide (NHS), typically activated by dicyclohexylcarbodiimide (DCC). This reaction forms an ester bond that is highly reactive towards nucleophiles, particularly primary amines, allowing for the formation of stable amide bonds upon nucleophilic attack. The general reaction can be summarized as follows:

This synthesis method is crucial for creating derivatives used in various biological assays and therapeutic applications.

Mechanism of Biological Activity

The biological activity of Nicotinic Acid NHS-ester primarily stems from its ability to selectively label proteins and peptides. The NHS group reacts with nucleophilic sites on amino acids, particularly lysine residues, leading to the formation of stable amide bonds. This property is exploited in several applications:

- Protein Labeling : NHS-esters are widely used for covalent attachment of fluorescent tags or biotin to proteins, facilitating their detection and purification.

- Drug Delivery Systems : By modifying drug molecules with NHS-esters, researchers can enhance their solubility and stability, improving bioavailability.

1. Protein Interaction Studies

A study explored the use of NHS-esters to map ligandable hotspots in proteins using activity-based protein profiling (ABPP). The alkyne-functionalized NHS-ester was employed to identify reactive sites across various proteins, demonstrating its utility in drug discovery . This approach highlighted previously undruggable sites, expanding the potential for therapeutic interventions.

2. Quantification of Estrogen Metabolites

Another significant application involved the derivatization of estrogen metabolites using N-methyl-nicotinic acid NHS-ester. This method allowed for sensitive quantification via LC-ESI-MS, achieving detection levels below 1 ng/mL. The study illustrated how NHS-esters can enhance analytical methods in clinical research by improving separation and quantification efficiency .

3. Stability and Reactivity Analysis

Research indicated that NHS-esters exhibit varying reactivity depending on the environment (e.g., gas phase vs. solution phase). In a comparative study, it was shown that carboxylates could initiate nucleophilic attacks on NHS-esters under specific conditions, forming transient anhydride bonds that are crucial for understanding reactivity in biochemical contexts .

Comparative Data Table

The following table summarizes key studies involving Nicotinic Acid NHS-ester:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.